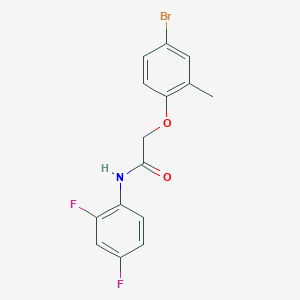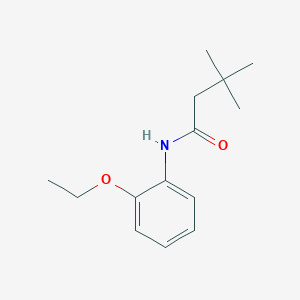![molecular formula C18H22N2O3 B297183 methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297183.png)
methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as MAOEIC, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate is not fully understood. However, it is believed to act through multiple pathways. methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, there are also some limitations to using methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that the overall yield of the synthesis process is relatively low, which makes it expensive to produce.
Zukünftige Richtungen
There are several future directions for research on methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate in vivo to determine its efficacy and safety. Overall, methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has the potential to be a valuable compound for the development of new therapeutics.
Synthesemethoden
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate can be synthesized using a multi-step process. The first step involves the condensation of 1-azepanone with ethyl acetoacetate to form 1-(2-oxoethyl)azepan-2-one. This intermediate is then reacted with indole-3-carboxylic acid to obtain methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2, an enzyme involved in inflammation. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Eigenschaften
Molekularformel |
C18H22N2O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
methyl 1-[2-(azepan-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-12-20(16-9-5-4-8-14(15)16)13-17(21)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |
InChI-Schlüssel |
JWNJIWILQYWIOX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Kanonische SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)


![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)